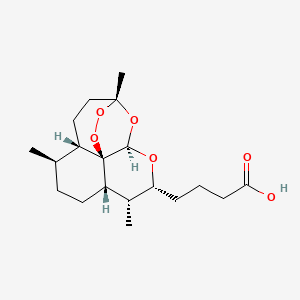![molecular formula C19H26N6O2 B1249779 2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol CAS No. 500735-47-7](/img/structure/B1249779.png)
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol (2-HBAP) is an organic compound that has been studied for its potential applications in various scientific fields. It is a nitrogen-containing heterocycle with two C-H bonds and a C-N bond, and it is a derivative of phenol. 2-HBAP has been studied for its potential applications in organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Catalytic Activity in Epoxidation
The compound shows potential in catalyzing epoxidation reactions. The study by Hossain et al. (2019) investigated the reaction of tridentate aminoalcohol phenol ligands with [MoO2(acac)2] in various solvents, forming complexes that demonstrated moderate to good catalytic activities in epoxidation of different olefins (Hossain et al., 2019).
Synthesis and Spectroscopic Studies
The compound's structure has been studied crystallographically, providing insights into its molecular arrangement. Yıldız et al. (2010) synthesized the compound and characterized it using spectroscopic techniques and X-ray crystallography, revealing details about its molecular structure (Yıldız et al., 2010).
Metabolic Aspects
Shetty and Nelson (1988) conducted an asymmetric synthesis of a related compound, exploring the metabolic pathways and absolute configurations of its diastereoisomers. This research has implications for understanding the metabolic processes of similar compounds (Shetty & Nelson, 1988).
Fluorescence Studies and Metal Complexes
The compound's derivatives have been utilized in the synthesis of metal complexes, demonstrating fluorescence properties. Ji et al. (2012) synthesized zinc(II) complexes using Schiff base ligands derived from the compound, revealing potential applications in photoactive materials (Ji et al., 2012).
Probe Development for Metal Ion Detection
It has applications in developing fluorescent probes for metal ion detection in aqueous media. Singh et al. (2020) designed and synthesized probes based on 2-aminoethylpyridine derivatives of the compound for detecting Fe3+ and Hg2+ ions, indicating its use in environmental and biological systems (Singh et al., 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol' involves the reaction of 2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinol with 4-formylphenol in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinol", "4-formylphenol" ], "Reaction": [ "Step 1: Dissolve 2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinol (1.0 g, 3.2 mmol) and 4-formylphenol (0.5 g, 3.2 mmol) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as triethylamine (0.5 mL, 3.6 mmol) and stir the reaction mixture at room temperature for 24 hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the desired compound '2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol' as a white solid (yield: 60-70%)." ] } | |
| 500735-47-7 | |
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |
InChI Key |
NDUVSANREQEDRE-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
| 500735-47-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


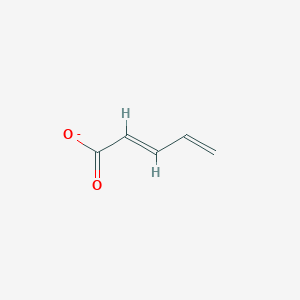
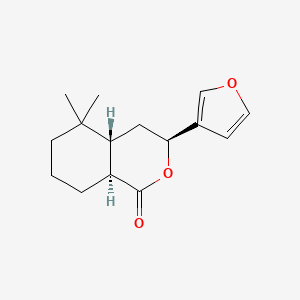
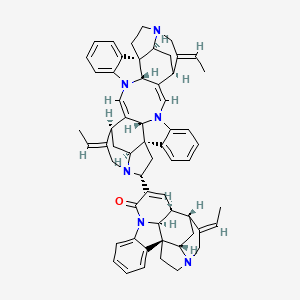
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
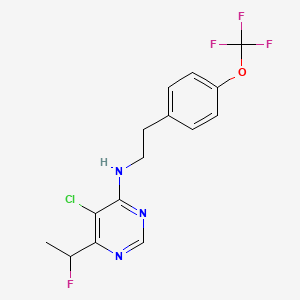
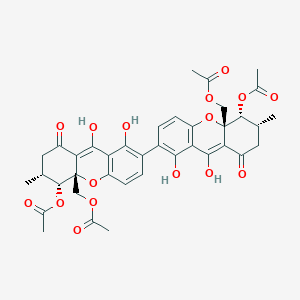
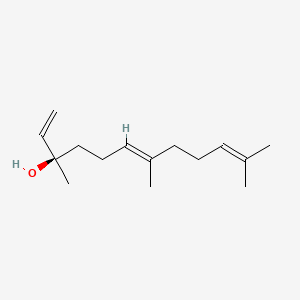
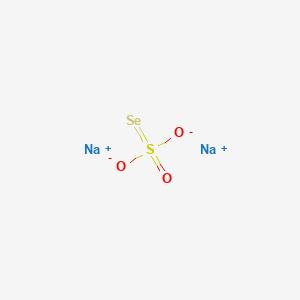
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)
![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
